molecular formula C19H25NO6S2 B383715 Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate CAS No. 612044-82-3

Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B383715
CAS No.: 612044-82-3
M. Wt: 427.5g/mol
InChI Key: UHPMASPYRFBPID-UHFFFAOYSA-N
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Description

Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative featuring a sulfamoyl group substituted with a rigid adamantane moiety. This compound is hypothesized to exhibit unique physicochemical and biological properties due to the combination of the thiophene core, ester functionalities, and the bulky adamantyl group.

Properties

IUPAC Name

dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO6S2/c1-10-14(16(21)25-2)18(27-15(10)17(22)26-3)28(23,24)20-19-7-11-4-12(8-19)6-13(5-11)9-19/h11-13,20H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPMASPYRFBPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction Protocol

Reagents :

  • Methyl acetoacetate (1.0 equiv)

  • Cyanoacetate ester (1.2 equiv)

  • Sulfur (1.5 equiv)

  • Morpholine (base, catalytic)

Procedure :

  • Combine methyl acetoacetate, cyanoacetate ester, and sulfur in ethanol.

  • Add morpholine and reflux at 80°C for 6–8 hours.

  • Cool the mixture, acidify with HCl, and extract with dichloromethane.

  • Purify the product via recrystallization (ethanol/water).

Outcome :

  • Yields 5-amino-3-methylthiophene-2,4-dicarboxylate with >80% efficiency.

  • Ethyl esters are initially formed but can be transesterified to methyl esters (Section 3).

Transesterification to Dimethyl Esters

Ethyl esters from the Gewald reaction are converted to methyl esters to match the target compound’s structure.

Acid-Catalyzed Transesterification

Reagents :

  • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (1.0 equiv)

  • Methanol (excess)

  • Sulfuric acid (catalytic, 0.1 equiv)

Conditions :

  • Temperature: Reflux (65°C)

  • Time: 24 hours

Workup :

  • Neutralize with NaHCO₃.

  • Extract with ethyl acetate.

  • Dry over MgSO₄ and concentrate.

Yield : 85–90%.

Sulfamoylation at the 5-Position

The 5-amino group undergoes reaction with 1-adamantanesulfonyl chloride to install the sulfamoyl moiety. This step parallels methodologies used for analogous sulfamoyl-thiophenes.

Sulfamoylation Reaction

Reagents :

  • Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (1.0 equiv)

  • 1-Adamantanesulfonyl chloride (1.2 equiv)

  • Pyridine (2.0 equiv, base)

  • Dichloromethane (solvent)

Procedure :

  • Dissolve the amine in DCM and cool to 0°C.

  • Add pyridine followed by dropwise addition of 1-adamantanesulfonyl chloride.

  • Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.

  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Yield : 70–75%.

Challenges :

  • Steric hindrance from the adamantane group necessitates prolonged reaction times.

  • Solubility issues may require alternative solvents (e.g., THF).

Optimization and Alternative Pathways

Direct Esterification of Thiophene Diacids

An alternative route involves synthesizing the thiophene diacid followed by esterification:

Steps :

  • Hydrolyze ethyl esters to diacids using NaOH (aq.).

  • Esterify with methanol and H₂SO₄.

Yield : 80–85% for hydrolysis, 90% for esterification.

One-Pot Sulfamoylation-Esterification

Combining sulfamoylation and esterification in a single pot reduces steps but risks side reactions:

Conditions :

  • Use methyl esters from the start.

  • Conduct sulfamoylation at 0°C to minimize ester hydrolysis.

Yield : ~65% (lower due to competing hydrolysis).

Critical Data Tables

Table 1: Transesterification Conditions and Outcomes

Starting EsterAlcoholCatalystTemp (°C)Time (h)Yield (%)
DiethylMeOHH₂SO₄652485
DiethylMeOHHCl701882

Table 2: Sulfamoylation Reaction Optimization

Sulfonyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)
AdamantanePyridineDCM0→251275
AdamantaneEt₃NTHF252468

Scientific Research Applications

Anticancer Properties
Research indicates that compounds similar to Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate exhibit significant anticancer activity. For instance, derivatives of thiophene-based compounds have been documented for their ability to inhibit tumor cell proliferation. In studies conducted by the National Cancer Institute, several thiophene derivatives demonstrated potent antimitotic activity against various human cancer cell lines, with growth inhibition rates suggesting their potential as anticancer agents .

Mechanism of Action
The anticancer activity is often attributed to the ability of these compounds to interfere with cellular processes such as DNA replication and repair. The presence of the thiophene ring in the structure allows for interactions with biological macromolecules, potentially leading to cytotoxic effects in cancer cells. This mechanism is supported by molecular docking studies that suggest binding affinity to key proteins involved in cancer progression .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that integrate thiophene derivatives with sulfamoyl groups. A common approach includes the use of coupling reactions followed by esterification processes to achieve the desired product .

Table 1: Common Synthetic Routes

StepReaction TypeKey ReagentsOutcome
1Coupling ReactionAdamantylsulfonamide + ThiopheneFormation of sulfamoyl-thiophene derivative
2EsterificationDimethyl carbonateIntroduction of dicarboxylate moiety
3PurificationColumn chromatographyIsolation of pure compound

Therapeutic Potential

Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have shown antimicrobial activity against various pathogens. Studies suggest that these compounds can disrupt bacterial cell membranes or interfere with metabolic pathways, making them potential candidates for antibiotic development .

Anti-inflammatory Effects
Recent research has also highlighted the anti-inflammatory properties of thiophene derivatives. These compounds may inhibit cyclooxygenase and lipoxygenase pathways, which are crucial in the inflammatory response. Such activity positions them as candidates for treating inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of thiophene derivatives in clinical settings:

  • Study on Cancer Cell Lines : A series of synthesized thiophene derivatives were tested against human HCT-116 and MCF-7 cell lines, revealing IC50 values in the low micromolar range (1.9–7.52 μg/mL), indicating strong antiproliferative effects .
  • Antimicrobial Testing : Compounds were evaluated against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The adamantyl group enhances binding to hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs in the Thiophene Dicarboxylate Family

The evidence highlights several thiophene-2,4-dicarboxylate derivatives with variations in ester groups (methyl/ethyl), substituents, and functional groups. Key analogs include:

Table 1: Structural Comparison of Thiophene Dicarboxylate Derivatives
Compound Name Substituent at Position 5 Ester Groups Key Features References
Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate 1-Adamantylsulfamoyl Methyl Bulky adamantyl group; potential for enhanced lipophilicity Inferred from general adamantane chemistry
Diethyl 5-[(2-hydroxybenzylidene)amino]-3-methylthiophene-2,4-dicarboxylate 2-Hydroxybenzylideneamino Ethyl Schiff base functionality; intramolecular hydrogen bonding
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Amino Ethyl Precursor for further functionalization; planar crystal structure
Dimethyl 5-(aminosulfonyl)-3-methylthiophene-2,4-dicarboxylate Amidosulfonyl Methyl Sulfonamide group; commercial availability (Santa Cruz Biotechnology)
2-tert-Butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate Chloroacetamido Ethyl/tert-butyl Steric hindrance; unique solubility properties

Physicochemical Properties

  • Ester Group Impact : Methyl esters (e.g., dimethyl derivatives) typically exhibit lower molecular weight and higher volatility compared to ethyl esters. For example, diethyl analogs in and form stable crystalline structures with hydrogen bonding (e.g., O–H···N interactions in Schiff base derivatives) . Dimethyl esters may display altered packing efficiency due to reduced steric bulk.
  • Substituent Effects: The adamantylsulfamoyl group in the target compound introduces significant steric bulk and lipophilicity, contrasting with smaller substituents like amino or hydroxybenzylidene groups. For instance, the tert-butyl group in enhances steric hindrance, affecting reactivity and solubility .

Biological Activity

Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a thiophene ring substituted with adamantylsulfamoyl and dicarboxylate groups. This unique structure contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets in various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

Anticancer Activity

Recent research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, a study demonstrated that related thiophene derivatives showed potent antiproliferative effects against various cancer cell lines, with IC50 values ranging from 1.2 μM to 7.5 μM depending on the structural modifications made .

Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzymes has been investigated. For instance, it has been suggested that the sulfonamide group may play a critical role in inhibiting carbonic anhydrase, which is implicated in tumor growth and metastasis .

Study on Antiproliferative Effects

In a controlled study, this compound was tested against a panel of cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The following table summarizes the findings:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)3.0
A549 (Lung Cancer)4.5
HeLa (Cervical Cancer)2.8

These results highlight the potential of this compound as a therapeutic agent in oncology.

Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in the percentage of apoptotic cells upon treatment with this compound .

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